molecular formula C12H16ClN3O B7541205 1-(3-Chlorophenyl)-3-piperidin-4-ylurea

1-(3-Chlorophenyl)-3-piperidin-4-ylurea

Numéro de catalogue: B7541205
Poids moléculaire: 253.73 g/mol
Clé InChI: KGIJTTDBOVKFPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(3-Chlorophenyl)-3-piperidin-4-ylurea is a synthetic organic compound featuring a urea functional group (-NH-C(=O)-NH-) bridging a 3-chlorophenyl moiety and a piperidin-4-yl group. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding specificity . This compound’s structural framework aligns with pharmacophores known to interact with enzymes and receptors, such as cholinesterases and serotonin receptors, though its specific biological targets require further validation .

Propriétés

IUPAC Name

1-(3-chlorophenyl)-3-piperidin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIJTTDBOVKFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Urea Derivatives with Chlorophenyl and Heterocyclic Moieties

1-(4-Chlorophenyl)-3-pyridin-2-ylurea
  • Structure : Urea group links a 4-chlorophenyl ring to a pyridin-2-yl group.
  • Key Differences : The chlorine atom is at the para position (vs. meta in the target compound), and the heterocycle is pyridine (aromatic) instead of piperidine (saturated).
  • Pyridine’s aromaticity could limit conformational flexibility, affecting binding to targets like glycogen synthase kinase-3β (GSK3β) .
1-(2-Chloropyridin-4-yl)-3-phenylurea
  • Structure : Urea connects a phenyl group to a 2-chloropyridin-4-yl moiety.
  • Implications : The electron-withdrawing chlorine on pyridine may enhance hydrogen-bond acceptor strength, influencing interactions with enzymes such as acetylcholinesterase (AChE) .
Coumarin-Linked Thiourea Derivatives
  • Structure : Thiourea (-NH-C(=S)-NH-) bridges coumarin and substituted phenyl groups (e.g., 3-chlorophenyl).
  • Key Differences : Thiourea replaces urea, and coumarin adds a fused aromatic system.
  • Biological Activity : Exhibits potent AChE/BuChE inhibition (IC₅₀ = 0.04–0.06 μM) due to thiourea’s enhanced lipophilicity and coumarin’s π-π stacking capability .

Piperidine/Piperazine-Based Analogues

1-(3-Chlorophenyl)piperazin-2-one
  • Structure : Piperazin-2-one (a lactam) replaces the urea group.
  • Applications : Used in cytotoxic agents against cancer cell lines (e.g., HT-29, A549), suggesting piperazine/piperidine frameworks are critical for anticancer activity .
m-Chlorophenylpiperazine (mCPP)
  • Structure : Piperazine ring linked to a 3-chlorophenyl group.
  • Key Differences : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).
  • Pharmacology : A serotonin receptor agonist (5-HT2C), highlighting the impact of nitrogen count on receptor selectivity .

Chlorophenyl-Modified Piperidines

1-(3-Chloropyridin-2-yl)piperidin-4-amine
  • Structure : Piperidin-4-amine linked to a 3-chloropyridin-2-yl group.
  • Key Differences : Amine replaces urea, and pyridine introduces aromaticity.
  • Potential Use: The free amine may facilitate salt formation or covalent bonding in drug design .

Structural and Functional Analysis Table

Compound Name Core Structure Key Features Biological Activity/Notes Reference
1-(3-Chlorophenyl)-3-piperidin-4-ylurea Urea + 3-chlorophenyl + piperidine Hydrogen-bond donor/acceptor, meta-Cl Potential CNS/ enzyme modulator (hypothetical) -
1-(4-Chlorophenyl)-3-pyridin-2-ylurea Urea + 4-chlorophenyl + pyridine Para-Cl, aromatic heterocycle GSK3β inhibitor candidate
Coumarin-linked thioureas Thiourea + coumarin + 3-chlorophenyl Lipophilic thiourea, π-π interactions AChE/BuChE inhibition (IC₅₀ ~0.04 μM)
1-(3-Chlorophenyl)piperazin-2-one Piperazinone + 3-chlorophenyl Lactam ring, reduced H-bonding Cytotoxic (HT-29, A549 cells)
mCPP Piperazine + 3-chlorophenyl Dual nitrogen heterocycle 5-HT2C receptor agonist

Key Research Findings and Implications

  • Chlorine Position : Meta-substitution in the target compound may enhance steric complementarity to receptors compared to para-substituted analogues .
  • Urea vs. Thiourea : Thiourea derivatives exhibit stronger enzyme inhibition, but urea’s lower toxicity and metabolic stability may favor therapeutic use .
  • Piperidine vs. Piperazine : Piperazine’s additional nitrogen enhances basicity and solubility but may reduce blood-brain barrier penetration compared to piperidine .

Méthodes De Préparation

Direct Urea Formation via Isocyanate-Piperidine Coupling

The most widely reported method involves the reaction of 3-chlorophenyl isocyanate with 4-aminopiperidine under anhydrous conditions. This one-step process leverages the nucleophilic attack of the piperidine amine on the electrophilic carbon of the isocyanate group, forming the urea linkage.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂ or Ar).

  • Temperature: 0–25°C to minimize side reactions (e.g., oligomerization of isocyanates).

  • Stoichiometry: Equimolar ratios (1:1) of isocyanate and amine ensure high conversion.

Yield Optimization:

  • Catalyst: Triethylamine (0.1–1.0 eq.) enhances reaction rate by deprotonating the amine.

  • Workup: Precipitation in cold diethyl ether followed by filtration yields the crude product, which is purified via recrystallization (ethanol/water).

Stepwise Synthesis via Carbodiimide-Mediated Coupling

Alternative approaches employ carbodiimides (e.g., EDC·HCl) to activate carboxylic acid derivatives for urea formation. For example, 3-chlorophenylcarboxylic acid is first converted to an acyl azide, which subsequently reacts with 4-aminopiperidine under Curtius rearrangement conditions.

Key Steps:

  • Acyl Azide Formation: 3-Chlorophenylcarboxylic acid treated with diphenylphosphoryl azide (DPPA) in DMF.

  • Rearrangement: Thermal decomposition of the acyl azide generates an isocyanate intermediate in situ.

  • Coupling: Reaction with 4-aminopiperidine at 60–80°C.

Advantages:

  • Avoids handling volatile isocyanates directly.

  • Higher purity due to in situ intermediate generation.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Primary Synthesis Routes

MethodYield (%)Purity (HPLC)Reaction TimeScalability
Isocyanate Coupling78–85>95%2–4 hHigh
Carbodiimide Route65–7290–93%8–12 hModerate

Critical Observations:

  • Direct isocyanate coupling offers superior yield and scalability but requires stringent moisture control.

  • Carbodiimide methods, while safer, introduce additional steps that complicate purification.

Structural Modifications and Byproduct Management

Chlorophenyl Group Stability

The electron-withdrawing chlorine substituent on the phenyl ring enhances the electrophilicity of the isocyanate but also increases susceptibility to hydrolysis. Anhydrous solvents and molecular sieves (4Å) are critical for preserving reagent integrity.

Purification and Characterization

Recrystallization Protocols

Crude product is typically recrystallized from ethanol/water (3:1 v/v), achieving >99% purity after two cycles. Alternative solvents (e.g., acetonitrile) are less effective due to moderate solubility differences.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 3.80–3.75 (m, 1H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.65–2.55 (m, 2H, piperidine-H), 1.85–1.70 (m, 4H, piperidine-H).

  • Melting Point: 192–194°C (decomposition observed above 200°C).

Industrial-Scale Considerations

Cost-Benefit Analysis of Starting Materials

  • 3-Chlorophenyl Isocyanate: ≈$120/kg (bulk pricing), but requires cold chain logistics.

  • 4-Aminopiperidine: ≈$250/kg; cheaper alternatives (e.g., piperidine derivatives) compromise yield .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(3-Chlorophenyl)-3-piperidin-4-ylurea, and how can purity be maximized?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring and subsequent urea bond formation. For example:

Piperidine activation : React 4-aminopiperidine with a chlorophenyl derivative (e.g., 3-chlorophenyl isocyanate) in anhydrous acetonitrile under reflux .

Coupling reaction : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to facilitate urea bond formation between the activated piperidine and the chlorophenyl group .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol improves purity (>95%) .

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂/MeOH).
  • Use potassium carbonate to neutralize acidic byproducts .

Q. How can structural characterization of 1-(3-Chlorophenyl)-3-piperidin-4-ylurea be performed to confirm regiochemistry and purity?

Combine spectroscopic and chromatographic methods:

  • NMR :
    • ¹H NMR (DMSO-d6) : Expect signals at δ 7.3–7.5 ppm (aromatic protons from chlorophenyl), δ 3.4–3.6 ppm (piperidine N–CH₂), and δ 1.5–1.8 ppm (piperidine ring protons) .
    • ¹³C NMR : Look for carbonyl (C=O) at ~155 ppm and aryl chloride at ~125–135 ppm .
  • IR : Urea C=O stretch at ~1640–1680 cm⁻¹ .
  • HPLC-MS : Use a C18 column (ACN/H₂O gradient) to confirm molecular ion [M+H]⁺ at m/z 280.1 (calculated for C₁₂H₁₅ClN₃O) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • In vitro enzyme inhibition : Screen against kinases (e.g., JAK2) or GPCRs (e.g., serotonin receptors) at 1–100 µM .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Solubility : Measure in PBS (pH 7.4) using UV-Vis spectroscopy; expect low solubility (<10 µM), necessitating DMSO vehicles .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

  • Target selection : Prioritize receptors with urea-binding pockets (e.g., 5-HT₆ or TRPV1) based on structural homology .
  • Docking software : Use AutoDock Vina or Schrödinger Maestro. Key interactions:
    • Hydrogen bonding between urea carbonyl and receptor residues (e.g., Asp106 in 5-HT₆).
    • Hydrophobic interactions from the chlorophenyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

  • Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .
  • Metabolic stability : Test liver microsome stability (human/rat) to rule out metabolite interference .
  • Batch variability : Compare NMR spectra of different synthetic batches to exclude impurities .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Substituent modification :
    • Replace chlorophenyl with fluorophenyl or methyl groups to assess steric/electronic effects .
    • Modify the piperidine ring (e.g., N-methylation) to alter basicity .
  • Bioisosteres : Substitute urea with thiourea or cyanoguanidine to modulate hydrogen-bonding capacity .
  • Data analysis : Use multivariate regression (e.g., CoMFA) to correlate structural features with activity .

Methodological Recommendations

  • Contradictory data : Use orthogonal assays (e.g., SPR for binding affinity alongside functional assays) .
  • SAR optimization : Employ parallel synthesis and high-throughput screening to rapidly test derivatives .
  • Computational modeling : Validate docking results with free-energy perturbation (FEP) calculations .

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